Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Overview
Description
Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that features a unique structure combining an acetamide group, a cyclohexyl ring, and a triazinoindole moiety
Preparation Methods
The synthesis of Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazinoindole core, followed by the introduction of the ethoxy and methyl groups. The final steps involve the formation of the acetamide linkage and the attachment of the cyclohexyl ring. Industrial production methods would likely optimize these steps for yield and purity, possibly involving catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazinoindole moiety or the acetamide group, leading to different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy or methyl groups, leading to derivatives with different functional groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with molecular targets such as enzymes or receptors. The triazinoindole moiety can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- include other triazinoindole derivatives and acetamide compounds. These compounds share structural similarities but differ in their functional groups and substituents, which can significantly impact their chemical properties and biological activities. Examples of similar compounds include:
- N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-acetamide
- N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-propionamide These compounds highlight the versatility and potential of the triazinoindole scaffold in drug design and materials science .
Properties
Molecular Formula |
C20H25N5O2S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H25N5O2S/c1-3-27-14-9-10-16-15(11-14)18-19(25(16)2)22-20(24-23-18)28-12-17(26)21-13-7-5-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3,(H,21,26) |
InChI Key |
MDNQEMUEKXBYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CCCCC4)C |
Origin of Product |
United States |
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